2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine
Overview
Description
2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine is a chemical compound with the molecular formula C11H22N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine typically involves the reduction of quinolizidine derivatives. One common method includes the hydrogenation of quinolizidine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The reaction proceeds as follows:
Hydrogenation: Quinolizidine is subjected to hydrogen gas in the presence of Pd/C catalyst.
Reduction: The quinolizidine undergoes reduction to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also include purification steps such as distillation or crystallization to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinolizidine derivatives.
Reduction: Further reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinolizidine derivatives with additional functional groups.
Reduction: More reduced forms of quinolizidine.
Substitution: Substituted quinolizidine derivatives.
Scientific Research Applications
2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinolizidine: The parent compound from which 2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine is derived.
Piperidine: Another bicyclic amine with similar structural features.
Morpholine: A heterocyclic amine with comparable chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the ethanamine group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-7-6-10-4-3-9-13-8-2-1-5-11(10)13/h10-11H,1-9,12H2/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCAESFHFWSFTC-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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